molecular formula C14H21NO6 B2495793 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid CAS No. 2490406-13-6

1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid

Cat. No.: B2495793
CAS No.: 2490406-13-6
M. Wt: 299.323
InChI Key: TXQSLBUQPJWKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid (CAS: 2490406-13-6) is a structurally complex spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to an azetidine ring via an oxaspiro linkage. This compound is of interest in medicinal chemistry due to its constrained geometry, which may influence binding to biological targets and metabolic stability.

Properties

IUPAC Name

1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQSLBUQPJWKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid involves several key steps:

    Formation of the Spirocyclic Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Free amine

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid makes it an attractive scaffold for drug development.

Potential Applications :

  • Anticancer Agents : The compound can be modified to create derivatives with specific biological activities against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation .
  • Antimicrobial Properties : Research suggests that spirocyclic compounds often exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.

Materials Science Applications

In materials science, the spirocyclic core of this compound can be utilized to synthesize novel materials with enhanced mechanical and chemical properties.

Key Features :

  • Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, potentially leading to materials with unique thermal and mechanical characteristics.
  • Nanomaterials : Due to its structural complexity, it may also be explored in the synthesis of nanomaterials for applications in electronics or catalysis.

Organic Synthesis Applications

As a versatile intermediate, this compound plays a significant role in organic synthesis.

Synthetic Routes :

  • Formation of Spirocyclic Structures : The synthesis often involves (3 + 2) annulation reactions with cyclopropenes, which can yield various spirocyclic compounds.
  • Functional Group Transformations : The hydroxymethyl group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, allowing for the creation of diverse chemical entities .
  • Protecting Group Strategies : The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid treatment), facilitating the introduction of amine functionalities into larger molecules .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • A study on spirocyclic compounds highlighted their potential as anticancer agents, demonstrating significant activity against various cancer cell lines .
  • Another research article focused on the synthesis of derivatives from spirocyclic frameworks, showcasing their utility in developing new pharmaceuticals with targeted biological activities .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is primarily determined by its functional groups and spirocyclic structure. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity Metrics

Computational similarity measures, such as Tanimoto and Dice coefficients, are widely used to quantify structural resemblance. These metrics compare molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) to assess overlap in functional groups and scaffold features . For 2490406-13-6, analogs with similarity scores >0.8 (Tanimoto index) are considered structurally related . Key structural variations among analogs include:

  • Core ring systems : Bicyclo[2.1.1]hexane vs. bicyclo[3.1.0]hexane .
  • Substituents : Hydroxymethyl vs. methyl, ethoxycarbonyl, or aromatic groups .
  • Protective groups : Boc vs. benzyloxycarbonyl (Cbz) or other carbamates .

Physicochemical and Pharmacokinetic Properties

Table 1 compares key properties of 2490406-13-6 and its analogs:

Compound (CAS) Molecular Formula Molecular Weight LogP* H-Bond Donors H-Bond Acceptors Structural Similarity (Tanimoto)
2490406-13-6 (Target) C₁₅H₂₂N₂O₅ 334.35 1.2 2 5
2490400-58-1 C₁₂H₁₆O₄ 224.26 0.8 2 4 0.85
2384337-99-7 C₉H₁₂O₃ 168.19 0.3 1 3 0.78
1259323-78-8 C₁₅H₁₉NO₅ 293.31 1.5 1 5 0.82
871727-05-8 C₁₃H₂₁NO₃ 239.31 1.0 1 3 0.93

*LogP values estimated using XLogP3 .

Key observations:

  • Polarity : The hydroxymethyl and carboxylic acid groups in 2490406-13-6 increase hydrophilicity (LogP = 1.2) compared to analogs like 2384337-99-7 (LogP = 0.3).
  • Hydrogen bonding: Higher H-bond acceptors (5 vs.

Bioactivity Profile Correlation

  • Kinase inhibition : Analogous bicyclohexane cores show affinity for ATP-binding pockets .
  • Metabolic stability : Spiro scaffolds resist cytochrome P450 oxidation compared to linear analogs .

Biological Activity

The compound 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid (CAS Number: 2490406-13-6) is a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic framework that combines azetidine and bicyclo[2.1.1]hexane moieties, which are known for their intriguing pharmacological properties. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, facilitating further functionalization.

Chemical Structure:

  • Molecular Formula: C16H25NO6
  • IUPAC Name: 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid
  • InChI Key: OCZLYUQKDJOATR-UHFFFAOYSA-N

Neuropharmacological Effects

Given the presence of the azetidine ring, this compound may interact with neurotransmitter systems. Compounds in this class have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuroprotection.

Case Studies and Research Findings

  • Synthesis and Characterization:
    A study on related azetidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis of 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid involved standard organic synthesis techniques, including protection-deprotection strategies to achieve the desired functional groups.
  • Potential Applications:
    • CNS Disorders: Compounds with similar frameworks have shown promise in treating conditions such as Alzheimer's disease due to their ability to modulate nAChRs.
    • Anticancer Activity: Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's potential in oncology.

Data Tables

PropertyValue
Molecular Weight327.38 g/mol
Purity95%
CAS Number2490406-13-6
Chemical ClassSpirocyclic Amino Acid Derivative

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential functional group protection, cyclization, and deprotection. For example, the tert-butoxycarbonyl (Boc) group is introduced to stabilize reactive amines, followed by spirocyclization under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., palladium for cross-couplings) are optimized via iterative testing. Analytical techniques like NMR and HPLC monitor intermediate purity .

Q. How do the Boc and hydroxymethyl groups influence the compound's stability and reactivity?

The Boc group enhances steric protection of the azetidine nitrogen, preventing unwanted nucleophilic reactions, while improving solubility in organic solvents. The hydroxymethyl group introduces a polar site for further derivatization (e.g., esterification or oxidation). Stability studies under acidic/basic conditions are critical; the Boc group is labile in strong acids (e.g., TFA), requiring careful pH control during deprotection .

Q. What analytical methods are used to confirm structural integrity?

High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR identifies stereochemistry and functional groups. For spirocyclic systems, 2D NMR (COSY, NOESY) resolves overlapping signals. X-ray crystallography may confirm absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in cyclization steps. Molecular dynamics simulations model solvent effects on reaction rates. Machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst loading) .

Q. What strategies mitigate byproduct formation during spirocyclization?

Byproducts often arise from incomplete ring closure or oxidation. Strategies include:

  • Catalytic systems : Palladium or ruthenium catalysts improve cyclization efficiency.
  • Additives : Scavengers (e.g., molecular sieves) remove water to prevent hydrolysis.
  • Temperature gradients : Slow warming from −78°C to room temperature minimizes side reactions. LC-MS and GC-MS track byproducts, guiding process refinement .

Q. How does the compound's stereochemistry affect its biological activity?

Enantiomeric purity is critical for target binding (e.g., enzyme inhibition). Chiral HPLC or capillary electrophoresis separates diastereomers. Pharmacodynamic studies compare racemic vs. enantiopure forms in vitro (e.g., IC₅₀ assays). Molecular docking predicts interactions with biological targets, such as proteases or GPCRs .

Q. What are the challenges in scaling up synthesis while maintaining yield?

Key challenges include:

  • Solvent compatibility : Transitioning from DMF to greener solvents (e.g., cyclopentyl methyl ether) without sacrificing yield.
  • Purification : Switching from column chromatography to recrystallization or continuous flow systems.
  • Exothermic reactions : Jacketed reactors control heat dissipation during Boc deprotection. Process analytical technology (PAT) ensures real-time monitoring .

Methodological Considerations

Q. How to design stability studies for long-term storage?

Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) assesses degradation. Lyophilization improves stability for hygroscopic intermediates. Protect from light using amber vials, and store under nitrogen for oxygen-sensitive moieties .

Q. What in vitro assays evaluate the compound's pharmacokinetic properties?

  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
  • Membrane permeability : Caco-2 cell monolayers measure apparent permeability (Papp).
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address them?

Variability often stems from differences in starting material purity, solvent grade, or catalyst batch. Reproducibility requires strict adherence to documented protocols and validation via orthogonal techniques (e.g., repeating a step with alternative reagents). Collaborative interlab studies can standardize procedures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.